molecular formula C20H20N2O3 B2868466 N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide CAS No. 883962-00-3

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide

Cat. No.: B2868466
CAS No.: 883962-00-3
M. Wt: 336.391
InChI Key: VBUOUUUZBLJKJQ-UHFFFAOYSA-N
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Description

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide is a synthetic quinoline-derived acetamide characterized by a 4-methoxyphenyl substituent at position 3, an ethyl group at position 1, and an acetamide moiety at position 2 of the dihydroquinolin-4-one core.

Properties

IUPAC Name

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-22-17-8-6-5-7-16(17)19(24)18(20(22)21-13(2)23)14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUOUUUZBLJKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide typically involves the condensation of 4-methoxyaniline with ethyl acetoacetate, followed by cyclization and acetylation reactions. The general synthetic route can be summarized as follows:

    Condensation: 4-methoxyaniline reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, such as p-toluenesulfonic acid, to form the quinoline ring.

    Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Halogenated, nitrated, or alkylated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Acetamides

Example Compounds :

  • N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(6-ethoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

Key Differences :

  • Core Structure: Benzothiazole replaces the dihydroquinolinone ring.
  • Substituents : Similar 4-methoxyphenyl and acetamide groups but lacks the ethyl group at position 1.
  • Implications: Benzothiazole derivatives often exhibit enhanced metabolic stability compared to quinoline analogs due to reduced susceptibility to oxidation. However, they may show lower affinity for quinoline-targeted enzymes (e.g., topoisomerases) .
Naphthyridine-Based Acetamides

Example Compound : Goxalapladib (CAS-412950-27-7)

  • Core Structure : 1,8-Naphthyridine-1(4H)-acetamide.
  • Substituents : Contains trifluoromethyl biphenyl and methoxyethyl piperidinyl groups.
  • Biological Activity: Specifically designed for atherosclerosis treatment via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition.
Morpholin-2-one Derivatives

Example Compound : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

  • Core Structure : Morpholin-2-one fused with acetamide.
  • Substituents : Acetyl and isopropylphenyl groups.
  • Synthesis: Utilizes acetyl chloride and Na₂CO₃ in CH₂Cl₂, differing from the ZnCl₂-catalyzed reflux methods used for quinoline-based acetamides .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide Dihydroquinolinone 1-ethyl, 3-(4-methoxyphenyl), 2-acetamide Hypothesized antimicrobial
N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 6-methoxy, 4-methoxyphenyl acetamide Structural analog (no activity reported)
Goxalapladib 1,8-Naphthyridine Trifluoromethyl biphenyl, methoxyethyl Atherosclerosis therapy
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one Acetyl, isopropylphenyl Synthetic intermediate

Research Findings and Implications

  • Synthetic Methods: Quinoline-based acetamides often employ ZnCl₂-catalyzed reflux (e.g., ), whereas morpholinone derivatives use sequential acylations .
  • Biological Relevance: The 4-methoxyphenyl group, common across analogs, is associated with improved solubility and membrane permeability. However, the dihydroquinolinone core may confer unique interactions with bacterial DNA gyrase, as seen in related fluoroquinolones .
  • Thermodynamic Stability: Quinoline derivatives generally exhibit higher melting points (~200–250°C) compared to benzothiazole analogs (~150–180°C), suggesting stronger crystal lattice interactions .

Biological Activity

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions starting with 4-methoxyaniline and ethyl acetoacetate. The synthesis involves:

  • Condensation : Reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form an intermediate.
  • Cyclization : The intermediate undergoes cyclization facilitated by a catalyst (e.g., p-toluenesulfonic acid) to form the quinoline structure.
  • Acetylation : The resulting quinoline derivative is acetylated using acetic anhydride to yield this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in cancer cell proliferation and other pathological processes. Preliminary studies suggest that this compound can inhibit certain enzymes that contribute to tumor growth, indicating potential anticancer properties.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

  • Anticancer Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. This effect is likely mediated through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Quinoline derivatives have been reported to possess significant antimicrobial activity against various pathogens. The specific efficacy of this compound against bacterial and fungal strains remains an area for further investigation .
  • Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory pathways, potentially reducing inflammation in various models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation; induces apoptosis ,
AntimicrobialEffective against various bacterial and fungal strains
Anti-inflammatoryModulates inflammatory pathways

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies showed that the compound induced apoptosis through the activation of caspase pathways .

Case Study: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting moderate antibacterial activity compared to standard antibiotics .

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